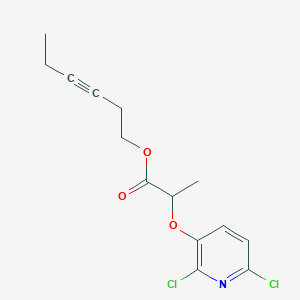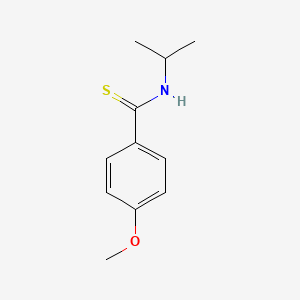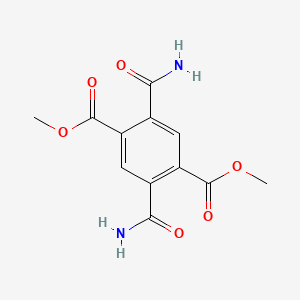
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14N2O6 It is a derivative of terephthalic acid, where the carboxyl groups are esterified with methanol and the benzene ring is substituted with carbamoyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dicarbamoylterephthalic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: This compound has amino groups instead of carbamoyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: Lacks the carbamoyl groups, making it less versatile in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring, resulting in different physical and chemical properties.
Uniqueness
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and carbamoyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63037-42-3 |
|---|---|
Molekularformel |
C12H12N2O6 |
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(17)7-3-6(10(14)16)8(12(18)20-2)4-5(7)9(13)15/h3-4H,1-2H3,(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
CWBODLDPZULRPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N)C(=O)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
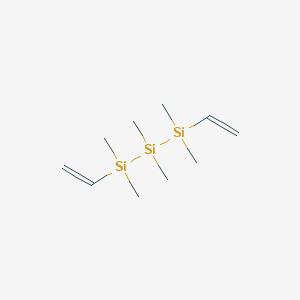
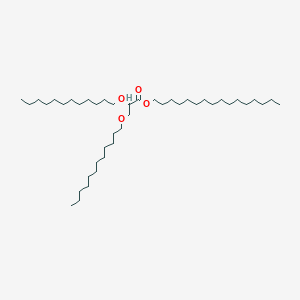
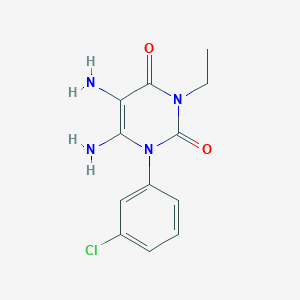
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
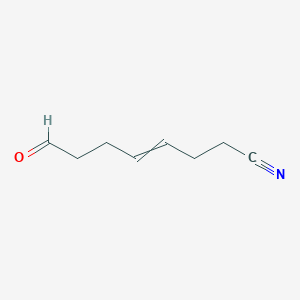
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)


